2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound “2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” (CAS: 361995-60-0) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Z-configuration at the methylidene linkage between the pyrido-pyrimidinone and thiazolidinone rings.
- 3-Isopropyl group on the thiazolidinone ring, which may enhance steric bulk and influence solubility.
- Thioxo (C=S) and oxo (C=O) groups at positions 2 and 4 of the thiazolidinone, respectively, enabling hydrogen bonding and metal coordination .
Its structural complexity necessitates precise synthetic protocols, often involving condensation reactions under acidic or microwave-assisted conditions .
Properties
Molecular Formula |
C18H18N4O2S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c1-4-8-19-15-12(16(23)21-9-6-5-7-14(21)20-15)10-13-17(24)22(11(2)3)18(25)26-13/h4-7,9-11,19H,1,8H2,2-3H3/b13-10- |
InChI Key |
DOOVOTZNMCHFTN-RAXLEYEMSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC=C)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC=C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the annulation of ynals with amidines, catalyzed by N-heterocyclic carbenes. This method allows for the construction of pyrimidin-4-ones under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
The compound is part of a broader family of pyrido-pyrimidinone and thiazolidinone derivatives. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Effects
Key Observations :
- Alkyl substituents (e.g., isopropyl vs. butyl) modulate lipophilicity and bioavailability. For instance, the isopropyl group in the target compound balances steric bulk and solubility better than bulkier alternatives .
- Amino substituents (allylamino vs. piperazinyl) influence electronic properties and binding affinity. Allylamino’s unsaturated bond may confer reactivity in cross-coupling reactions .
Physicochemical Properties
| Property | Target Compound | 361994-21-0 (Butyl analogue) | 372500-24-8 (Ethyl analogue) |
|---|---|---|---|
| LogP (calculated) | 3.2 | 3.8 | 2.9 |
| Solubility (µg/mL) | ~15 (aqueous buffer) | ~8 | ~25 |
| Thermal stability (°C) | 220 (decomposition) | 195 | 240 |
The target compound’s moderate logP and stability suggest balanced membrane permeability and shelf-life compared to analogues .
Biological Activity
2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique molecular structure that incorporates various functional groups, contributing to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C19H20N4O2S2 and a molecular weight of approximately 400.5 g/mol. It features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and an allylamino group, which enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S2 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 361995-60-0 |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCC=C |
Biological Activity
Preliminary studies indicate that 2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant antimicrobial , antiviral , and anticancer properties. The thiazolidinone component is particularly noted for its bioactivity, which may involve the inhibition of specific enzymes or receptors.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural frameworks possess notable antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
Antiviral Activity
The compound's antiviral properties may stem from its ability to interfere with viral replication processes. Studies suggest that it can inhibit viral enzymes critical for the life cycle of viruses, potentially leading to reduced viral loads in infected cells.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Anticancer Potential : In a recent study focusing on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours, suggesting strong anticancer properties.
The biological activity of 2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is believed to involve:
- Enzyme Inhibition : Compounds similar to this structure often inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors altering cellular signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
